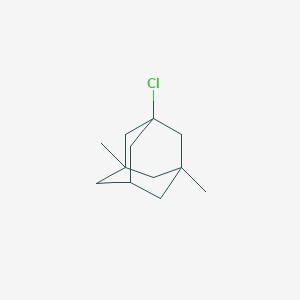
1-Chloro-3,5-dimethyladamantane
Cat. No. B123684
Key on ui cas rn:
707-36-8
M. Wt: 198.73 g/mol
InChI Key: PXDRFQZLDWZHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04122193
Procedure details


1.99 grams of 1-chloro-3,5-dimethyl-adamantane were heated with 0.9 gram urea for about 40 minutes at 220° C. The heating was carried out in a closed vessel in an oil bath with a thermostat. After cooling, the reaction product was pulverized and made into a paste with 50 ml. water. The water phase was brought to a pH between 3 and 5 by dropwise addition of concentrated HCl. The acidified water phase was extracted with two 10-ml. ether portions. Next the water phase was brought to a pH between 12 and 13 by addition of sodium hydroxide, and stirred for 5 minutes. After stirring, the alkaline water phase was extracted with four portions of ether, 10 ml. each. The combined ether extracts were dried over potassium hydroxide. By bubbling dried hydrogen chloride through the solution, 1-amino-3,5-dimethyl-adamantane hydrochloride was precipitated. The yield was 1.7 grams (78% of the theoretical yield). The product did not melt until 300° C.





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]12[CH2:11][C:6]3([CH3:12])[CH2:7][CH:8]([CH2:10][C:4]([CH3:13])([CH2:5]3)[CH2:3]1)[CH2:9]2.[NH2:14]C(N)=O.Cl>O>[ClH:1].[NH2:14][C:2]12[CH2:11][C:6]3([CH3:12])[CH2:7][CH:8]([CH2:10][C:4]([CH3:13])([CH2:5]3)[CH2:3]1)[CH2:9]2 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.99 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC12CC3(CC(CC(C1)C3)(C2)C)C
|
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The heating was carried out in a closed vessel in an oil bath with a thermostat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The acidified water phase was extracted with two 10-ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Next the water phase was brought to a pH between 12 and 13 by addition of sodium hydroxide
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the alkaline water phase was extracted with four portions of ether, 10 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether extracts were dried over potassium hydroxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
By bubbling dried hydrogen chloride through the solution, 1-amino-3,5-dimethyl-adamantane hydrochloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was precipitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The yield was 1.7 grams (78% of the theoretical yield)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not melt until 300° C.
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.NC12CC3(CC(CC(C1)C3)(C2)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
